2-(6-Methylpyridin-3-yl)oxyquinoxaline is a compound that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound features a pyridine ring substituted at the 3-position with a methoxy group and is characterized by its potential applications in medicinal chemistry, particularly in the development of pharmacological agents.
The compound can be synthesized through various chemical reactions involving quinoxaline and pyridine derivatives. It is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. The compound's molecular formula is , and its molecular weight is approximately 198.21 g/mol.
The synthesis of 2-(6-Methylpyridin-3-yl)oxyquinoxaline can be achieved through several methods, often involving the reaction of substituted quinoxalines with pyridine derivatives. A common approach involves:
The reaction conditions may require specific solvents (e.g., dimethylformamide or ethanol) and temperatures ranging from room temperature to reflux conditions depending on the reactivity of the substrates involved .
The molecular structure of 2-(6-Methylpyridin-3-yl)oxyquinoxaline can be represented as follows:
Cc1cnc2c1c(=O)n(c(=O)n2)C=C2C=CC=N2
InChI=1S/C11H10N2O/c1-7-5-8(12-9(7)13)11(15)10-6-3-2-4-14(10)16/h2-6H,1H3
This structure indicates a fused bicyclic system typical of quinoxalines, with a methoxy group contributing to its chemical properties.
The chemical reactivity of 2-(6-Methylpyridin-3-yl)oxyquinoxaline can be explored through various reactions:
These reactions are significant in modifying the compound for specific pharmacological applications .
2-(6-Methylpyridin-3-yl)oxyquinoxaline has potential applications in various scientific fields:
Continued exploration into its biological effects and structural modifications could yield valuable insights into new therapeutic agents .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8